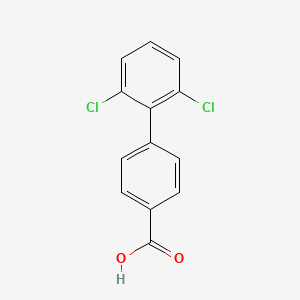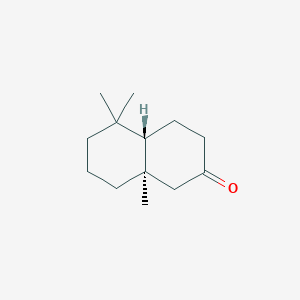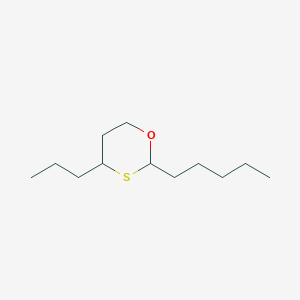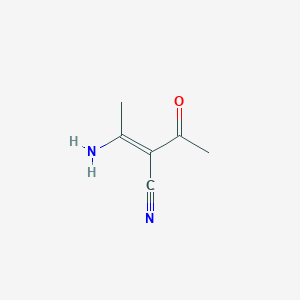
1-Methyl-2-trimethylsilanylmethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-trimethylsilanylmethyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a trimethylsilanylmethyl group. This compound is notable for its unique structural features, which include the incorporation of a silicon atom bonded to three methyl groups. The presence of the trimethylsilanylmethyl group imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-trimethylsilanylmethyl-benzene typically involves the reaction of benzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the trimethylsilanylmethyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-trimethylsilanylmethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trimethylsilanylmethyl group to a simpler methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of 1-Methyl-2-methyl-benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-2-trimethylsilanylmethyl-benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and activity.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-trimethylsilanylmethyl-benzene involves its interaction with various molecular targets. The trimethylsilanylmethyl group can act as a protecting group in organic synthesis, temporarily shielding reactive sites on molecules. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its ability to stabilize intermediates and facilitate specific chemical transformations.
Comparison with Similar Compounds
Trimethylsilylbenzene: Similar structure but lacks the additional methyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the benzene ring.
1,2,3-Trimethylbenzene: Contains three methyl groups on the benzene ring but no silicon atom.
Uniqueness: 1-Methyl-2-trimethylsilanylmethyl-benzene is unique due to the presence of both a benzene ring and a trimethylsilanylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.
Properties
CAS No. |
4225-37-0 |
|---|---|
Molecular Formula |
C11H18Si |
Molecular Weight |
178.35 g/mol |
IUPAC Name |
trimethyl-[(2-methylphenyl)methyl]silane |
InChI |
InChI=1S/C11H18Si/c1-10-7-5-6-8-11(10)9-12(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
PGHJBXBQQYSTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
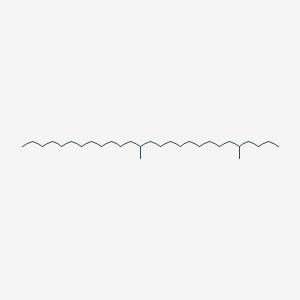
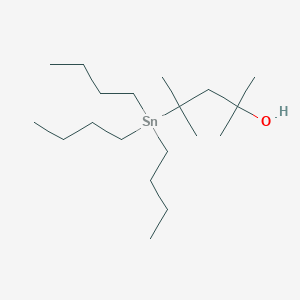
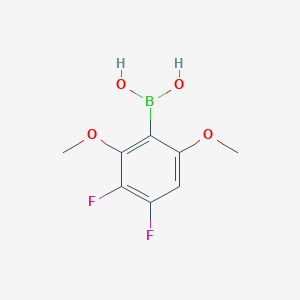
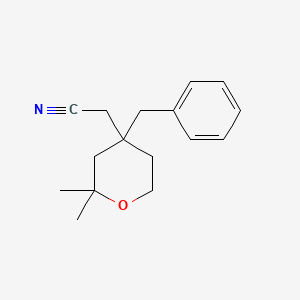

![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
